3-Bromo-1-isopropyl-5-nitro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-isopropyl-5-nitro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, characterized by the presence of bromine, isopropyl, and nitro groups, exhibits unique chemical properties that make it valuable in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-isopropyl-5-nitro-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of hydrazines with α-bromo ketones under mild conditions to form the pyrazole ring.
Introduction of Bromine: Bromination is achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-isopropyl-5-nitro-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in solvents like chloroform or carbon tetrachloride.
Nitration: Nitric acid or nitrating mixtures in sulfuric acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Scientific Research Applications
3-Bromo-1-isopropyl-5-nitro-1H-pyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-1-isopropyl-5-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The bromine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Bromo-1-isopropyl-5-nitro-1H-pyrazole is unique due to the presence of both bromine and nitro groups, which impart distinct chemical properties.
Properties
Molecular Formula |
C6H8BrN3O2 |
---|---|
Molecular Weight |
234.05 g/mol |
IUPAC Name |
3-bromo-5-nitro-1-propan-2-ylpyrazole |
InChI |
InChI=1S/C6H8BrN3O2/c1-4(2)9-6(10(11)12)3-5(7)8-9/h3-4H,1-2H3 |
InChI Key |
SINUZLGBWJCIQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC(=N1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.